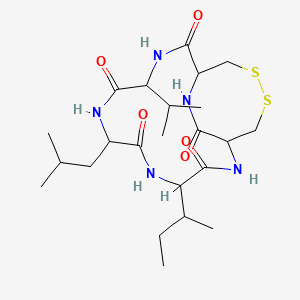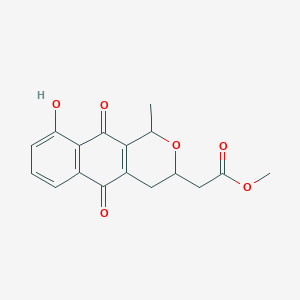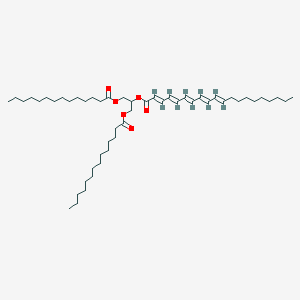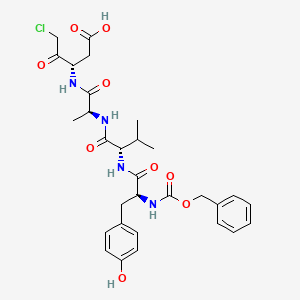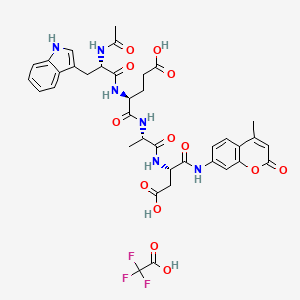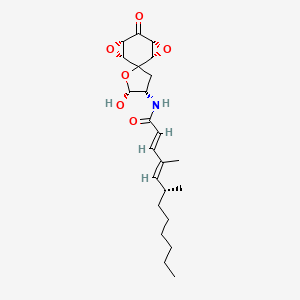
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione is a compound with the molecular formula C23H33NO6 and a molecular weight of 419.511 g/mol . It is categorized under GABA receptors and is associated with various neurological research areas, including pain and inflammation, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, addiction, stroke, and anticonvulsants/anti-epileptics .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione are not explicitly detailed in the available sourcesIndustrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .
Analyse Chemischer Reaktionen
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and research studies.
Biology: It is studied for its effects on GABA receptors and its potential role in neurotransmission and nociception.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and anxiety.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione involves its interaction with GABA receptors. It modulates the activity of these receptors, which play a crucial role in neurotransmission and the regulation of various neurological functions. The molecular targets and pathways involved include the GABAergic system and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: This compound has a similar diazecane ring structure but may differ in the position or type of substituents.
The uniqueness of this compound lies in its specific configuration and the presence of isobutyl groups at the 4 and 9 positions, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H33NO6 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
InChI-Schlüssel |
JHTWWPWUODMKEO-BPILEAOSSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
Kanonische SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


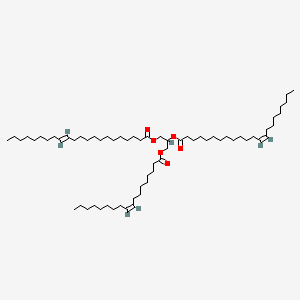


![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
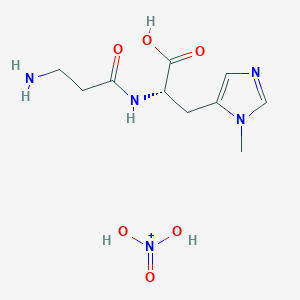
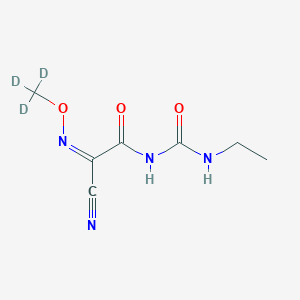
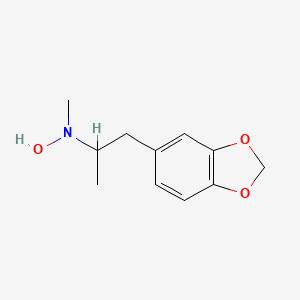
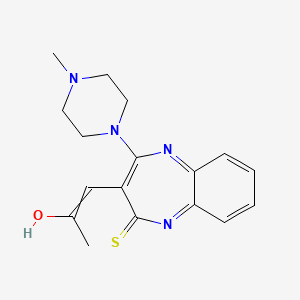
![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)
